molecular formula C21H28N6O B2944235 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine CAS No. 1021211-45-9

6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine

Cat. No.: B2944235
CAS No.: 1021211-45-9
M. Wt: 380.496
InChI Key: SEQRVFMYQUZRCN-UHFFFAOYSA-N
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Description

6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridazin-3-amine core with various substituents, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyridazin-3-amine core, followed by the introduction of the cyclohexanecarbonylpiperazinyl and methylpyridinyl groups through various coupling reactions. Common reagents used in these steps include:

    Cyclohexanecarbonyl chloride:

    Piperazine: for the formation of the piperazinyl moiety.

    4-methylpyridine: for the methylpyridinyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of heterocyclic compounds with biological targets.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine would depend on its specific molecular targets and pathways. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    6-(4-cyclohexanecarbonylpiperazin-1-yl)pyridazin-3-amine: Lacks the methylpyridinyl group.

    N-(4-methylpyridin-2-yl)pyridazin-3-amine: Lacks the cyclohexanecarbonylpiperazinyl group.

Uniqueness

The uniqueness of 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

cyclohexyl-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c1-16-9-10-22-19(15-16)23-18-7-8-20(25-24-18)26-11-13-27(14-12-26)21(28)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQRVFMYQUZRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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